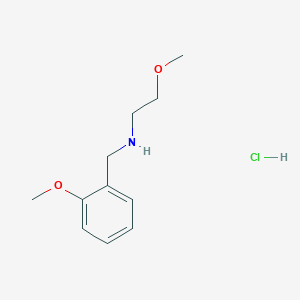
Chlorhydrate de (2-méthoxybenzyle)(2-méthoxyéthyle)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl. It is a hydrochloride salt form of (2-methoxybenzyl)(2-methoxyethyl)amine, which is characterized by the presence of methoxy groups attached to both the benzyl and ethylamine moieties. This compound is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Employed in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
Target of Action
The primary target of 2-Methoxy-N-(2-methoxybenzyl)ethanamine hydrochloride is the serotonin 5-HT2A receptor . This receptor plays a crucial role in cognitive and behavioral processes .
Mode of Action
The compound acts as an agonist at the serotonin 5-HT2A receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions .
Biochemical Pathways
Upon activation of the 5-HT2A receptors, the compound triggers a cascade of events in the serotonin signaling pathway .
Pharmacokinetics
Similar compounds have been shown to undergo transformations in human liver microsomes . This suggests that the compound may be metabolized in the liver, affecting its bioavailability.
Result of Action
The activation of the 5-HT2A receptors by 2-Methoxy-N-(2-methoxybenzyl)ethanamine hydrochloride can lead to changes in cognitive and behavioral processes . .
Analyse Biochimique
Biochemical Properties
The biochemical properties of (2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride are not fully understood due to the lack of comprehensive studies. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be complex and may involve various biochemical reactions .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving (2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride are not well characterized. It is possible that the compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxyethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2-methoxyethylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired amine product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-methoxyethyl)amine: Similar in structure but lacks the benzyl group.
2,4-Dimethoxybenzylamine: Contains two methoxy groups on the benzyl ring but differs in the position of the methoxy groups.
2-Methoxyethylamine: Contains a single methoxy group on the ethylamine moiety.
Uniqueness
(2-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride is unique due to the presence of both methoxybenzyl and methoxyethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.
Propriétés
IUPAC Name |
2-methoxy-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-13-8-7-12-9-10-5-3-4-6-11(10)14-2;/h3-6,12H,7-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVCKGAKJNTYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
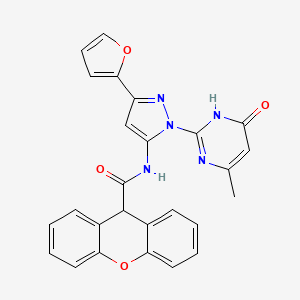
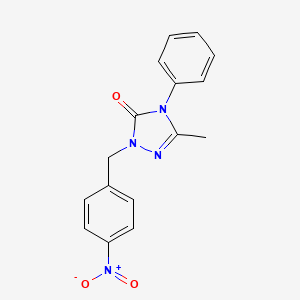
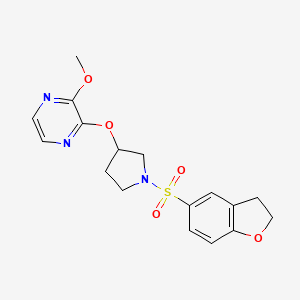

![1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2423706.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2423708.png)
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2423714.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one](/img/structure/B2423715.png)
![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2423716.png)
![1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2423718.png)
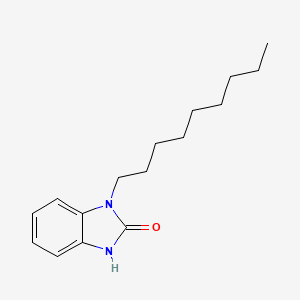
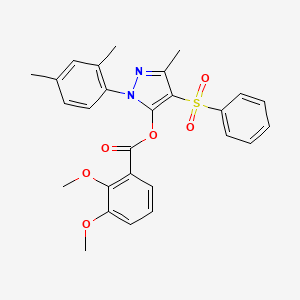
![7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid](/img/structure/B2423721.png)
![2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2423722.png)
